molecular formula C12H9F2NO B12608344 2-(2,3-Difluorophenyl)pyridine-5-methanol

2-(2,3-Difluorophenyl)pyridine-5-methanol

Cat. No.: B12608344
M. Wt: 221.20 g/mol
InChI Key: YXWUAFQUCBZUIJ-UHFFFAOYSA-N
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Description

2-(2,3-Difluorophenyl)pyridine-5-methanol is an organic compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of two fluorine atoms on the phenyl ring and a hydroxymethyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Difluorophenyl)pyridine-5-methanol typically involves the reaction of 2,3-difluorobenzaldehyde with a suitable pyridine derivative under specific conditions. One common method involves the use of a Grignard reagent, where the aldehyde is reacted with a pyridine magnesium bromide complex. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as increased safety, shorter reaction times, and reduced waste. These methods often employ catalysts and optimized reaction conditions to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluorophenyl)pyridine-5-methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(2,3-difluorophenyl)pyridine-5-carboxylic acid.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,3-Difluorophenyl)pyridine-5-methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,3-Difluorophenyl)pyridine-5-methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins, enzymes, or receptors, leading to its biological effects. The hydroxymethyl group can also participate in hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine
  • 2-(2,4-Difluorophenyl)pyridine
  • 2-Phenylpyridine

Uniqueness

2-(2,3-Difluorophenyl)pyridine-5-methanol is unique due to the specific positioning of the fluorine atoms and the hydroxymethyl group, which confer distinct chemical and biological properties. Compared to other fluorinated pyridines, this compound may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.

Properties

Molecular Formula

C12H9F2NO

Molecular Weight

221.20 g/mol

IUPAC Name

[6-(2,3-difluorophenyl)pyridin-3-yl]methanol

InChI

InChI=1S/C12H9F2NO/c13-10-3-1-2-9(12(10)14)11-5-4-8(7-16)6-15-11/h1-6,16H,7H2

InChI Key

YXWUAFQUCBZUIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=NC=C(C=C2)CO

Origin of Product

United States

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